molecular formula C11H13N5O B2915684 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide CAS No. 1448054-40-7

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide

Cat. No. B2915684
CAS RN: 1448054-40-7
M. Wt: 231.259
InChI Key: LSSKQFSGNZXIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide”, also known as PIP, is a bioactive compound showing therapeutic potential in different fields of research, including cancer and neurodegenerative diseases. It is a compound that belongs to the class of organic compounds known as phenylimidazoles .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial properties. They can be synthesized and tested against various bacterial strains to determine their efficacy. For instance, compounds with an imidazole ring have shown activity against Escherichia coli and Bacillus subtilis, which are common model organisms for studying antibacterial agents .

Antifungal and Antimycobacterial Activities

The imidazole core is also known for its antifungal and antimycobacterial activities. This makes derivatives like N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide potential candidates for treating fungal infections and diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory and Antipyretic Uses

Imidazole compounds have been utilized for their anti-inflammatory and antipyretic (fever-reducing) effects. This suggests that our compound could be explored for use in medications that aim to reduce inflammation and fever, contributing to the treatment of various inflammatory disorders .

Antitumor and Anticancer Research

Imidazole derivatives are known to possess antitumor properties. They can be part of the synthesis of new drugs aimed at combating cancer. Research into compounds like N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide could lead to the development of novel anticancer therapies .

Antidiabetic Potential

The imidazole ring is present in some antidiabetic drugs, indicating that derivatives like our compound may have applications in managing diabetes. Further research could explore its role in insulin regulation or glucose metabolism .

Antiviral and Antioxidant Properties

Lastly, imidazole derivatives have shown promise in antiviral and antioxidant applications. This suggests that N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide could be useful in the development of treatments for viral infections and in combating oxidative stress, which is implicated in many chronic diseases .

properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-5-10(14-6-13-9)16-4-3-12-7-16/h3-8H,1-2H3,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKQFSGNZXIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=NC=N1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide

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